molecular formula C8H7F2NO3 B8026057 2-Ethoxy-1,3-difluoro-4-nitrobenzene

2-Ethoxy-1,3-difluoro-4-nitrobenzene

Cat. No.: B8026057
M. Wt: 203.14 g/mol
InChI Key: UHKGLBMIZCMSKJ-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-difluoro-4-nitrobenzene is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with ethoxy, difluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-1,3-difluoro-4-nitrobenzene typically involves the nitration of 2-ethoxy-1,3-difluorobenzene. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be used to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, such as using a strong base or nucleophile.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.

Major Products

    Reduction: 2-Ethoxy-1,3-difluoro-4-aminobenzene.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxy-1,3-difluoro-4-methoxybenzene when using sodium methoxide.

Scientific Research Applications

2-Ethoxy-1,3-difluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-1,3-difluoro-4-nitrobenzene depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The difluoro and ethoxy groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoronitrobenzene: Similar structure but lacks the ethoxy group.

    2,4-Difluoronitrobenzene: Similar structure but with different positions of the fluorine atoms.

    2-Ethoxy-4-nitrobenzene: Lacks the fluorine atoms.

Uniqueness

2-Ethoxy-1,3-difluoro-4-nitrobenzene is unique due to the combination of ethoxy, difluoro, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.

Biological Activity

2-Ethoxy-1,3-difluoro-4-nitrobenzene is an organic compound with significant potential in biological applications due to its unique chemical structure. Its molecular formula is C8H7F2NO3, and it features an ethoxy group, two fluorine atoms, and a nitro group attached to a benzene ring. This combination of substituents influences its reactivity and biological activity, making it a subject of interest in pharmacological research.

The compound can undergo various chemical transformations, notably:

  • Electrophilic Aromatic Substitution : The nitro group acts as a strong electron-withdrawing group, affecting the reactivity of the benzene ring.
  • Reduction : The nitro group can be reduced to an amino group, which may enhance biological interactions.
  • Nucleophilic Substitution : The fluorine atoms can be replaced under specific conditions, allowing for the synthesis of derivatives with potentially different biological activities.

The biological activity of this compound is largely attributed to its chemical reactivity. The nitro group can be reduced to form an amino group that interacts with various biological targets. The presence of fluorine atoms and the ethoxy group modulate the compound's electronic properties and steric factors, influencing its interaction with enzymes and receptors.

Biological Activity

Research has indicated that this compound exhibits:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Some investigations have explored its efficacy in inhibiting cancer cell proliferation.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that suggests moderate antibacterial properties.
  • Anticancer Potential :
    • In vitro assays demonstrated that derivatives of this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction.

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AnticancerMCF-7Growth inhibition at 25 µM
AnticancerHeLaInduction of apoptosis at 50 µM

Research Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can enhance biological activity or selectivity towards specific targets.

Properties

IUPAC Name

2-ethoxy-1,3-difluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-2-14-8-5(9)3-4-6(7(8)10)11(12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKGLBMIZCMSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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